methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate
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Overview
Description
Methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate is a complex organic compound that features a furan ring, a pyridazinone moiety, and a glycinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl and pyridazinone intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridazinone moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) can be used for oxidation reactions.
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxaldehyde, while reduction of the pyridazinone moiety can produce a dihydropyridazinone derivative.
Scientific Research Applications
Methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate involves its interaction with molecular targets such as enzymes or receptors. The furan and pyridazinone moieties can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which contribute to its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Furan-3-methanol: A simpler furan derivative with applications in organic synthesis.
3-Methyl-2-(2-methyl-2-butenyl)-furan: Another furan derivative with distinct structural features and reactivity.
Uniqueness
Methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate is unique due to its combination of a furan ring, a pyridazinone moiety, and a glycinate ester This combination imparts specific chemical and biological properties that are not found in simpler furan derivatives
Properties
Molecular Formula |
C13H13N3O5 |
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Molecular Weight |
291.26 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]amino]acetate |
InChI |
InChI=1S/C13H13N3O5/c1-20-13(19)7-14-11(17)8-16-12(18)5-4-9(15-16)10-3-2-6-21-10/h2-6H,7-8H2,1H3,(H,14,17) |
InChI Key |
OGUXBWBMBOZTLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CO2 |
Origin of Product |
United States |
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